4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
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Overview
Description
4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is a complex organic compound characterized by its unique structure, which includes a pyrano-pyrazole core fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrano-pyrazole core, followed by the introduction of the piperidine ring. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and piperidine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
- 4-{1-propyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
Uniqueness
Compared to similar compounds, 4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride exhibits unique properties due to the ethyl group attached to the pyrano-pyrazole core. This structural difference can influence its reactivity, biological activity, and overall efficacy in various applications.
Properties
CAS No. |
2703774-76-7 |
---|---|
Molecular Formula |
C13H23Cl2N3O |
Molecular Weight |
308.2 |
Purity |
95 |
Origin of Product |
United States |
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